molecular formula C11H10FNO B1437908 4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE CAS No. 51305-70-5

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE

Cat. No.: B1437908
CAS No.: 51305-70-5
M. Wt: 191.2 g/mol
InChI Key: ROZOFHGATNCKQS-UHFFFAOYSA-N
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Description

4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Amination for Fluorine Atom Removal

The electrophilic amination of 4-fluorophenol demonstrates a notable application in organic synthesis, particularly for the complete removal of the fluorine atom. This process, facilitated by the treatment with diazenes under mild conditions, exemplifies a method for introducing amine groups into aromatic systems, highlighting the utility of (4-fluorophenyl)(2-furylmethyl)amine in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).

Antifungal Agent Development

A key application of (4-fluorophenyl)(2-furylmethyl)amine is in the development of new antifungal agents. Through structure-activity relationship studies, compounds derived from this chemical scaffold have shown remarkable antifungal activity against dermatophytes. This research underlines the potential of (4-fluorophenyl)(2-furylmethyl)amine derivatives in designing effective treatments for fungal infections (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Cruz, & Enriz, 2006).

Anion Exchange Polymer Electrolytes

Another significant application is in the creation of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These materials were synthesized via an activated fluorophenyl-amine reaction, showcasing the role of (4-fluorophenyl)(2-furylmethyl)amine in developing polymer electrolytes for fuel cell applications (Kim, Labouriau, Guiver, & Kim, 2011).

Antitumor Properties

The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which can be related to derivatives of (4-fluorophenyl)(2-furylmethyl)amine, have been explored. These compounds possess selective, potent antitumor activities, underlining the importance of fluoro-substituted phenyl compounds in the development of new cancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Synthesis of Cinnamamides

The synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, facilitated by reactions involving (4-fluorophenyl)(2-furylmethyl)amine, highlights its applicability in organic synthesis, particularly in the generation of compounds with potential biological activities (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOFHGATNCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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